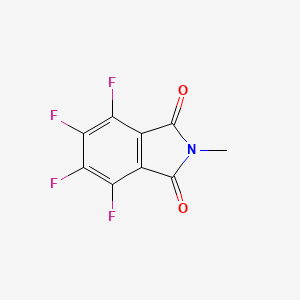

N-Methyl tetrafluorophthalimide

説明

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In contemporary organic synthesis, N-Methyl tetrafluorophthalimide (B2386555) serves as a crucial building block. Its primary significance lies in its role as a key intermediate in the production of certain fluoroquinolone antibiotics. google.comgoogle.com Specifically, it is an essential component in the synthesis of ofloxacin (B1677185) and its levorotatory isomer, levofloxacin, which are broad-spectrum antibacterial drugs. google.com The conversion of N-methyltetrachlorophthalimide to N-methyltetrafluorophthalimide through a halogen-exchange fluorination reaction is a critical step in the manufacturing process of these widely used pharmaceuticals. google.com

The tetrafluorinated phthalimide (B116566) core is also a subject of interest in medicinal chemistry for developing new therapeutic agents. Research has indicated that the introduction of fluorine atoms into a molecule can enhance its biological activities. nih.gov Studies on tetrafluorinated immunomodulatory drugs (IMiDs) have shown that the tetrafluoro substitution is an essential feature for their bioactivity, with non-fluorinated analogs losing their desired properties. nih.gov This highlights the potential of fluorinated phthalimides, including N-methylated derivatives, in the design of novel drugs with improved efficacy.

Historical Context of Fluorinated Phthalimides in Chemical Synthesis

The development of fluorinated phthalimides is intrinsically linked to the broader history of organofluorine chemistry, which began to flourish in the mid-20th century. Phthalimides themselves have long been recognized as important structural motifs in natural products and pharmaceuticals. rsc.org The conventional synthesis of phthalimides typically involves the condensation of phthalic acids or their anhydrides with primary amines. rsc.org

The specific impetus for the synthesis of fluorinated phthalimides like the N-methyl derivative arose from the increasing demand for fluorinated pharmaceuticals. The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including its metabolic stability and binding affinity to biological targets. cas.cn The synthesis of N-Methyl tetrafluorophthalimide is a prime example of a halogen-exchange reaction, a common strategy in organofluorine chemistry to introduce fluorine into an aromatic ring. google.com This process typically involves reacting a chlorinated precursor, N-methyltetrachlorophthalimide, with a fluoride (B91410) salt, such as potassium fluoride, in a suitable solvent. google.comgoogle.com The optimization of this reaction to achieve high yields and purity has been a subject of considerable research, reflecting its commercial importance. google.comgoogle.com

Detailed Research Findings

The synthesis of this compound has been a focus of process chemistry to improve efficiency and yield. A common method is the fluorination of 3,4,5,6-tetrachloro-N-methylphthalimide with potassium fluoride. google.com Research has explored the use of phase transfer catalysts to facilitate this reaction. google.com For instance, one patented "green" synthesis process describes the use of tetra(diethylamino)phosphorus bromide as a phase transfer catalyst in a solvent like DMSO, achieving high purity and yield under controlled pressure and temperature. google.com

Another study focused on a high-yield halogen-exchange fluorination reaction without a phase-transfer catalyst, utilizing a dihydrocarbyl sulfoxide (B87167) as the solvent at temperatures between 135°C and 185°C. google.com This process has been shown to produce the fully fluorinated phthalimide in high yields. google.com

In the realm of medicinal chemistry, research into tetrafluorophthalimides (B10784935) has demonstrated their potential as antiangiogenic agents. nih.gov A study involving a library of barbituric acids connected to a tetrafluorophthalimide core revealed that the tetrafluoro substitution was crucial for their anti-angiogenic properties. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new anticancer therapies.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,5,6,7-tetrafluoro-2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F4NO2/c1-14-8(15)2-3(9(14)16)5(11)7(13)6(12)4(2)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULXVJOTNZUFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332853 | |

| Record name | N-Methyl tetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33795-85-6 | |

| Record name | N-Methyl tetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5,6-Tetrafluoro-N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of N Methyl Tetrafluorophthalimide Reactions

Reaction Pathways in Hydrodefluorination Processes

Hydrodefluorination (HDF) of polyfluoroarenes is a significant transformation that provides access to partially fluorinated compounds from readily available perfluorinated feedstocks. nih.gov The mechanism of HDF often involves complex catalytic cycles.

The selective removal of fluorine atoms from the tetrafluorophthalimide (B2386555) core is a challenging yet valuable process. While specific studies on the selective hydrodefluorination of N-Methyl tetrafluorophthalimide are not extensively detailed in the provided context, the general principles of HDF in polyfluoroarenes suggest a pathway involving transition-metal catalysis. nih.gov These reactions often proceed through a catalytic cycle that includes oxidative addition of a C-F bond to a low-valent metal center, followed by ligand exchange and reductive elimination to form a C-H bond. nih.gov

Following defluorination, the resulting partially fluorinated phthalimide (B116566) derivative can undergo hydrolysis to yield the corresponding phthalic acid. The hydrolysis of N-substituted tetrafluorophthalimides (B10784935) can be achieved under acidic conditions. For instance, the hydrolysis of N-methyl-tetrafluorophthalimide to tetrafluorophthalic acid can be carried out using concentrated sulfuric acid and water at elevated temperatures. google.com This process is crucial for converting the imide into a diacid, which is a valuable precursor for various industrial products. google.com

Table 1: Hydrolysis of N-Methyl-tetrafluorophthalimide

| Reactants | Conditions | Product |

| N-methyl-tetrafluorophthalimide, H₂SO₄, H₂O, Acetic Acid | 150°C, 6 hours | Tetrafluorophthalic anhydride (B1165640) |

| Data derived from patent information. google.com |

Asymmetric Catalysis Involving this compound

The development of asymmetric catalytic methods is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantioselectivity.

While direct examples involving this compound in dual activation conjugate additions are not explicitly detailed in the provided search results, the principles of such mechanisms are well-established. In conjugate additions, a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. Dual activation catalysis often employs a bifunctional catalyst that activates both the nucleophile and the electrophile simultaneously. For instance, an organocatalyst could act as a Brønsted base to deprotonate a nucleophile while its Lewis acidic site activates the electrophile. nih.gov In the context of this compound, its electron-deficient aromatic ring could potentially act as an electrophile in conjugate addition-type reactions under the influence of a suitable catalyst.

Lewis acid catalysis plays a pivotal role in a vast array of organic transformations. A Lewis acid can coordinate to an electrophile, thereby increasing its reactivity towards nucleophilic attack. rsc.orgnih.gov In reactions involving this compound, a Lewis acid could coordinate to one of the carbonyl oxygens of the imide group. This coordination would enhance the electrophilicity of the phthalimide ring, making it more susceptible to attack by nucleophiles. This strategy is fundamental in many catalytic processes and can be applied to reactions involving this compound to facilitate transformations that would otherwise be sluggish.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orglibretexts.org The tetrafluorinated benzene (B151609) ring of this compound is highly activated towards such substitutions.

The reactivity of polyfluorinated aromatic compounds in polymerization reactions can lead to the formation of complex polymer architectures. While the specific mechanism of chain growth via dioxin ring formation directly involving this compound is not explicitly described, related polymerization reactions of fluorinated monomers provide insight. For instance, the thermal [2+2] cyclopolymerization of trifluorovinyl ether-containing monomers leads to the formation of polymers with perfluorocyclobutyl rings. mdpi.com In a hypothetical polymerization involving this compound, a nucleophilic aromatic substitution mechanism could lead to the formation of a polymer backbone. If a bis-nucleophile is used, it could potentially react with two molecules of this compound or a derivative, leading to a chain-growth process. The formation of a dioxin ring would imply the reaction with a dinucleophile containing two oxygen atoms, such as a catechol derivative, where each oxygen atom displaces a fluorine atom on separate phthalimide units, linking them together. This process would be a step-growth polymerization driven by repetitive nucleophilic aromatic substitution reactions. The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent loss of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity and results in the substituted product. wikipedia.orglibretexts.org

Table 2: Common Nucleophiles in SNAr Reactions

| Nucleophile | Product Type |

| Amide (NaNH₂) | Amine |

| Hydroxide (NaOH) | Phenol/Alcohol |

| Alkoxide (NaOR) | Ether |

| Data based on general SNAr principles. youtube.com |

Radical Reaction Pathways and Photochemical Activation

The tetrafluorinated phthalimide ring system, particularly when N-substituted, exhibits unique electronic properties that make it an interesting subject for studies in radical chemistry and photochemistry. The strong electron-withdrawing nature of the four fluorine atoms significantly influences the molecule's reactivity.

Electron Transfer Processes

Single Electron Transfer (SET) is a fundamental step in many radical reactions involving phthalimides. The reactivity of phthalimide derivatives in electron transfer processes is often linked to the generation of the phthalimide N-oxyl (PINO) radical from precursors like N-hydroxyphthalimide (NHPI). nih.gov While this compound itself does not form a PINO radical, its core structure is central to understanding related SET mechanisms.

In related systems, a two-step mechanism involving a reversible electron transfer from a donor molecule to the phthalimide derivative can lead to the formation of a radical cation and a phthalimide radical anion. nih.gov This is followed by a subsequent step, such as proton or group transfer, to generate neutral radical species. nih.gov For instance, photochemical reactions of N-methylphthalimide with silyl (B83357) enol ethers proceed through sequential SET-desilylation pathways. researchgate.net The electron-accepting capability of the phthalimide core is crucial. In this compound, the four fluorine atoms would be expected to enhance its electron-acceptor properties, potentially facilitating SET processes. Furthermore, photochemical strategies involving the formation of electron donor-acceptor (EDA) complexes between donors like 1,4-dihydropyridines and acceptors such as N-(trifluoromethylthio)phthalimide can trigger intermolecular SET to generate reactive radicals under visible light. nih.gov

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) are widely used organocatalysts known for their ability to induce umpolung (polarity reversal) in aldehydes and, more recently, imines. nih.govacs.org In this type of catalysis, the NHC attacks an electrophilic center, such as the carbon of an imine, to generate a key intermediate like an aza-Breslow intermediate. nih.govacs.org This intermediate is nucleophilic and can react with various electrophiles. nih.gov

While direct NHC catalysis involving this compound as a primary substrate is not extensively documented, the reactivity of the imide functional group is relevant. NHC-catalyzed reactions often involve the umpolung of imines for the synthesis of various heterocyclic structures. acs.orgnih.gov For example, the cross-coupling of quinoxalin-2-ones with isatins is catalyzed by NHCs, proceeding through the generation of an aza-Breslow intermediate from the imine moiety of the quinoxalinone. nih.gov Given that the carbonyl groups of this compound are part of an imide structure, it is plausible that they could interact with NHCs, although likely as an electrophile rather than a precursor to a nucleophilic intermediate, due to the lack of an imine C-H bond for deprotonation.

Photochemical Transformations Involving Imide Structures

The photochemistry of N-substituted phthalimides often involves the excitation of the phthalimide moiety, which can then engage in various reactions. Photoaddition reactions are common, where the excited imide reacts with an alkene or other unsaturated systems. For N-methylphthalimide, irradiation in the presence of silyl enol ethers can lead to the formation of photoaddition products and photoreduced phthalimides through SET pathways. researchgate.net In some cases, competitive [2+2] photocycloaddition pathways (Paternò–Büchi reaction) are observed, leading to the formation of oxetanes. researchgate.net

The presence of the tetrafluoro-substituted benzene ring in this compound would significantly alter its photophysical properties compared to the non-fluorinated analogue. The heavy-atom effect of fluorine could influence intersystem crossing rates, and the electron-withdrawing nature of the ring would affect the energy levels of the excited states. These changes can influence the efficiency and outcome of photochemical transformations.

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.org

Phthalimide as an Acid Component in Passerini Reactions

The Passerini reaction is a classic MCR that traditionally involves an aldehyde, an isocyanide, and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Recent research has demonstrated that the phthalimide moiety, specifically the N-H variant, can serve as a non-traditional acid component in this reaction. acs.orgorganic-chemistry.org In this process, the acidic N-H proton of the phthalimide activates the aldehyde, facilitating the nucleophilic attack of the isocyanide. acs.org This is followed by the attack of the phthalimide anion on the resulting nitrilium intermediate to form the final product. acs.org

However, this specific role is contingent on the presence of the acidic N-H proton. For This compound , the nitrogen atom is substituted with a methyl group, meaning it lacks the required acidic proton to activate the aldehyde in the proposed mechanism. Therefore, this compound cannot function as a direct replacement for the carboxylic acid component in the Passerini reaction under this mechanistic paradigm. The utility of phthalimides in this context is restricted to those possessing an N-H bond.

| Phthalimide Derivative | Reactants | Yield |

|---|---|---|

| Phthalimide | 4-chlorobenzaldehyde, 2-(1H-indol-3-yl)ethyl isocyanide | 95% |

| 4,5-dichlorophthalimide | 4-chlorobenzaldehyde, 2-(1H-indol-3-yl)ethyl isocyanide | 89% |

| 4-nitrophthalimide | 4-chlorobenzaldehyde, 2-(1H-indol-3-yl)ethyl isocyanide | 85% |

| 4-methylphthalimide | 4-chlorobenzaldehyde, 2-(1H-indol-3-yl)ethyl isocyanide | 78% |

Metal-Mediated Transformations

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com The reactivity of this compound in such transformations is influenced by its highly fluorinated aromatic ring and the imide functionality.

The synthesis of tetrafluorophthalimides often involves metal-mediated halogen exchange reactions. For instance, tri- or tetrafluorophthalimides can be produced from their chlorinated precursors via a halogen-exchange reaction using a metal fluoride salt like potassium fluoride in a suitable solvent, a process that can be performed without a phase-transfer catalyst at high temperatures. google.com

Furthermore, the phthalimide framework itself can be constructed using metal catalysis. Palladium catalysts with imidazole (B134444) ligands have been used for the aminocarbonylation of 1,2-diiodoarenes to form phthalimides. nih.gov Rhodium catalysts can achieve the synthesis of N-substituted phthalimides from benzoic acids and isocyanates via C-H bond activation. nih.gov

Palladium-Catalyzed Diamination with Tetrafluorophthalimide

The palladium-catalyzed diamination of alkenes is a powerful method for the synthesis of vicinal diamines, which are important structural motifs in many biologically active molecules and ligands for catalysis. While the broader field of palladium-catalyzed C-N bond formation is well-studied, mechanistic investigations specifically employing tetrafluorophthalimide as the nitrogen source are crucial for understanding the influence of the highly fluorinated phthalimide group on the reaction pathway.

Mechanistic studies of related palladium-catalyzed diamination reactions suggest a catalytic cycle that typically involves the coordination of the alkene to a Pd(II) center, followed by nucleophilic attack of a nitrogen source. In the context of using a pre-functionalized nitrogen reagent, the reaction can proceed through a Pd(II)/Pd(IV) cycle.

A proposed general mechanism for the palladium-catalyzed diamination of unactivated alkenes often involves the following key steps:

Coordination: The alkene substrate coordinates to the palladium catalyst.

Nucleophilic Attack: An external nitrogen nucleophile attacks the coordinated alkene, forming a new C-N bond and a palladium-carbon bond.

Oxidation/Reductive Elimination: The resulting palladium intermediate can undergo further transformations, such as oxidation to a Pd(IV) species followed by reductive elimination to form the second C-N bond.

In reactions employing N-substituted phthalimides, the phthalimide moiety can act as the nitrogen source. For instance, in the intermolecular diamination of terminal alkenes, a palladium catalyst in the presence of an oxidant like iodosobenzene (B1197198) dipivalate has been used with phthalimide as one of the nitrogen sources. dntb.gov.ua The specific role of the tetrafluoro- substitution on the phthalimide in such a catalytic cycle would be to enhance the electrophilicity of the imide nitrogen and potentially influence the stability of intermediates and the rates of key steps like reductive elimination.

Detailed mechanistic investigations, often employing techniques like Density Functional Theory (DFT), are essential to elucidate the precise transition states and intermediates involved in the diamination with tetrafluorophthalimide. rsc.org Such studies can reveal the energetic profiles of different potential pathways and explain the observed regio- and stereoselectivity.

Coordination and Activation in Gold Chemistry

The coordination chemistry of gold complexes is a rich and expanding field, with applications in catalysis and materials science. The interaction of this compound with gold centers provides insights into the electronic properties of this ligand and its potential to act as a supporting or reactive component in gold-catalyzed transformations.

The tetrafluorophthalimido anion, [C₆F₄(CO)₂N]⁻, derived from tetrafluorophthalimide, has been shown to be a versatile ligand in gold(I) chemistry. rsc.orgresearchgate.net This anion is readily accessible and can be transferred to gold centers to form stable complexes.

Synthesis and Coordination of Gold(I) Tetrafluorophthalimido Complexes:

Treatment of silver(I) tetrafluorophthalimidate complexes with gold(I) chloride precursors, such as (Ph₃P)AuCl or (THT)AuCl (where THT is tetrahydrothiophene), affords the corresponding gold(I) tetrafluorophthalimido complexes, LAu{N(CO)₂C₆F₄} (L = PPh₃, PCy₃, or THT). rsc.orgresearchgate.net In these complexes, the tetrafluorophthalimido group acts as a nitrogen-bound anionic ligand to the gold(I) center.

A key finding is that the tetrafluorophthalimido ligand is not easily displaced by other donor ligands, indicating a strong coordination to the gold center. rsc.orgresearchgate.net This robust coordination is likely due to the electronic effects of the tetrafluorinated aromatic ring, which influences the charge distribution on the imide nitrogen.

Furthermore, the reaction of the silver salt with AuCl in acetonitrile (B52724) can lead to the formation of a heterobinuclear complex, [Ag(MeCN)₂][Au{N(CO)₂C₆F₄}₂]·MeCN, which features a linear [Au{N(CO)₂C₆F₄}₂]⁻ anion. rsc.orgresearchgate.net This demonstrates the ability of the tetrafluorophthalimido ligand to support different coordination geometries around the gold center.

Activation and Reactivity:

While the tetrafluorophthalimido ligand is relatively stable when coordinated to gold, it can be activated under certain conditions. The addition of a strong Lewis acid, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, to a solution of (Ph₃P)Au{N(CO)₂C₆F₄} leads to the formation of the salt [Au(PPh₃)₂][N{COB(C₆F₅)₃}₂C₆F₄)]. rsc.orgresearchgate.net In this reaction, the borane (B79455) abstracts the phthalimido ligand from the gold center, which then coordinates two phosphine (B1218219) ligands. The resulting anion is a novel, non-coordinating phthalimido-bridged diborate, where the boron atoms are bonded to the oxygen atoms of the carbonyl groups.

This reactivity highlights a potential pathway for the activation of the C-N bond in N-substituted tetrafluorophthalimides, where a Lewis acid can facilitate the cleavage of the gold-nitrogen bond, making the gold center available for further catalytic transformations.

The table below summarizes some of the characterized gold complexes incorporating the tetrafluorophthalimido ligand.

| Compound | Formula | Coordination at Gold | Key Features | Reference |

|---|---|---|---|---|

| (Ph₃P)Au{N(CO)₂C₆F₄} | C₂₆H₁₅AuF₄NO₂P | Linear Au(I) | N-bound tetrafluorophthalimido ligand. | rsc.orgresearchgate.net |

| (Cy₃P)Au{N(CO)₂C₆F₄} | C₂₆H₃₃AuF₄NO₂P | Linear Au(I) | N-bound tetrafluorophthalimido ligand with a bulky phosphine. | rsc.orgresearchgate.net |

| (THT)Au{N(CO)₂C₆F₄} | C₁₂H₈AuF₄NO₂S | Linear Au(I) | N-bound tetrafluorophthalimido ligand with a labile THT ligand. | rsc.orgresearchgate.net |

| [Ag(MeCN)₂][Au{N(CO)₂C₆F₄}₂]·MeCN | C₂₂H₉AgAuF₈N₅O₄ | Linear [Au(N)₂]⁻ anion | Heterobinuclear complex with a digold anion. | rsc.orgresearchgate.net |

These studies demonstrate that this compound and its derivatives can serve as unique ligands in gold chemistry, forming stable complexes and exhibiting interesting reactivity upon activation. The strong coordination and potential for Lewis acid-assisted activation suggest avenues for the development of new gold-catalyzed reactions.

Advanced Applications of N Methyl Tetrafluorophthalimide in Materials Science

Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures, which prevent efficient packing. rsc.org This intrinsic microporosity makes them highly attractive for applications such as gas separation membranes.

Synthesis of Phthalimide-Containing Monomers for PIMs

The synthesis of PIMs often involves the creation of specialized monomers that, when polymerized, generate the required rigid and irregular structure. N-Methyl tetrafluorophthalimide (B2386555) can be a key precursor in the formation of such monomers. The process typically begins with the synthesis of 3,4,5,6-tetrafluorophthalic anhydride (B1165640) from 3,4,5,6-tetrafluorophthalic acid. rsc.org This anhydride can then be reacted with a suitable amine to form the corresponding N-substituted tetrafluorophthalimide.

In a representative synthesis of tetrafluorophthalimide-containing monomers, 3,4,5,6-tetrafluorophthalic anhydride is reacted with various aniline (B41778) derivatives in glacial acetic acid to produce a range of phthalimide (B116566) derivatives. rsc.org These monomers, which now contain the tetrafluorophthalimide moiety, can then be polymerized.

One common polymerization method is a double nucleophilic aromatic substitution reaction. In this process, a tetrafluorophthalimide-containing monomer is reacted with a bis-catechol, such as 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethylspirobisindane (TTSBI), in the presence of anhydrous potassium carbonate and a solvent like N,N-dimethylformamide (DMF). rsc.org This reaction leads to the formation of dioxin rings, linking the monomer units together to form a high molecular weight polymer. rsc.org

The synthesis of N-methyl-tetrafluorophthalimide itself can be achieved through various routes. One method involves the fluorination of N-methyl-tetrachlorophthalimide using potassium fluoride (B91410), often in the presence of a phase transfer catalyst. google.comgoogle.com Another approach involves the reaction of 3,4,5,6-tetrachlorophthalic anhydride with a methylamine (B109427) aqueous solution, followed by fluorination. google.com

Influence of Substituent Design on Polymer Architecture and Microporosity

The design of the substituents on the phthalimide monomer plays a critical role in determining the final architecture and microporosity of the resulting PIM. The size, shape, and position of these substituents directly influence how the polymer chains pack in the solid state.

Research has shown that introducing bulky and rigid substituents into the monomer structure can enhance the polymer's microporosity. rsc.org For instance, the use of monomers with larger alkyl-substituents on the aryl-phthalimide group can lead to polymers with higher apparent BET surface areas, a measure of microporosity. rsc.org In one study, a series of PIMs were synthesized from the same bis-catechol monomer but with different tetrafluorophthalimide monomers bearing various alkyl substituents. The resulting polymers exhibited BET surface areas ranging from 434 to 661 m²/g. rsc.org

Membrane Gas Separation Performance Enhancement

The enhanced microporosity and rigid structure of PIMs derived from N-Methyl tetrafluorophthalimide-based monomers lead to excellent performance in membrane gas separation applications. rsc.orgoxfordabstracts.com These membranes can exhibit high permeability for various gases, coupled with good selectivity, a crucial combination for efficient separations. rsc.org

The performance of these membranes is often evaluated using Robeson plots, which chart the trade-off between permeability and selectivity for a given gas pair. PIMs based on tetrafluorophthalimide have demonstrated performance close to or exceeding the Robeson upper bounds for important gas pairs like O₂/N₂, CO₂/CH₄, and CO₂/N₂. rsc.org

The specific substituents on the phthalimide ring not only affect the microporosity but also the affinity of the membrane for certain gases, which can enhance selectivity. For example, increasing the volume of the ortho-substituent in the aryl-phthalimide group has been shown to increase the permeability of the membranes. rsc.org This allows for a degree of tuning of the membrane's separation properties by carefully designing the monomer.

Below is a table summarizing the gas separation performance of a PIM derived from a difluoro-functionalized triptycene (B166850) building block, showcasing the high permeability and selectivity achievable with such materials. rsc.org

| Gas Pair | Permeability (Barrer) | Selectivity |

| H₂/N₂ | 5468 | 50 |

| H₂/CH₄ | 5468 | 38 |

| O₂/N₂ | 650 | 6.0 |

Data for DFTTB ladder polymer at ambient temperature. rsc.org

Furthermore, these membranes have shown promising performance at sub-ambient temperatures, with one example exhibiting an O₂/N₂ selectivity of 10.1 at -30 °C, opening up possibilities for low-temperature air separation. rsc.org

Exploration in Energy Storage Systems

The electrochemical properties of compounds derived from this compound are also being explored for their potential in energy storage technologies, particularly in the development of nonaqueous electrolytes for batteries.

Potential as Nonaqueous Electrolyte Components

Phthalimide derivatives are being investigated as redox-active materials for non-aqueous organic static batteries. rsc.org In such systems, these molecules can act as the anolyte, the negative electrolyte component. The electrochemical behavior of these compounds, including their reduction and oxidation potentials, is key to their function.

Research has demonstrated that different derivatives of phthalimide can be used to explore electrolyte stability during prolonged cycling experiments in a static battery setup. rsc.org One study reported a non-aqueous static organic battery using a phenothiazine (B1677639) derivative as the catholyte and a phthalimide derivative as the anolyte, achieving an output voltage of approximately 1.4 V. rsc.org The stability and performance of the battery were found to be dependent on the specific substituents on the phthalimide ring. For example, a 4-tertiary butyl phthalimide derivative showed excellent capacity retention and coulombic efficiency. rsc.org

The degradation mechanisms of these phthalimide-based electrolytes are also a subject of study to improve the long-term stability of the batteries. rsc.org Understanding how these molecules behave during charge and discharge cycles is crucial for designing more robust and long-lasting energy storage systems. rsc.org The unique electronic properties conferred by the tetrafluoro- and N-methyl substitutions on the phthalimide core make this compound and its derivatives interesting candidates for further research in this area.

Interdisciplinary Research and Biological Relevance of N Methyl Tetrafluorophthalimide Analogues

Role in Fluoroquinolone Antibacterial Intermediate Synthesis

N-Methyl tetrafluorophthalimide (B2386555) is a critical intermediate in the synthesis of several third-generation fluoroquinolone antibiotics. The conversion of N-methyltetrachlorophthalimide to N-methyltetrafluorophthalimide is a key step in the production of drugs belonging to the 'floxacin' family of antibiotics google.com. Specifically, tetrafluorophthalimide compounds are recognized as important medical intermediates in the synthetic pathways of Ofloxacin (B1677185) and its levorotatory isomer, Levofloxacin google.com. These antibiotics are widely used clinically to treat a variety of infections, including those of the respiratory, digestive, and urinary systems, due to their broad-spectrum antibacterial activity and favorable side effect profile google.com.

The synthesis process typically involves a halogen-exchange reaction where N-methyltetrachlorophthalimide is converted to N-methyltetrafluorophthalimide google.com. This reaction underscores the importance of the tetrafluorinated phthalimide (B116566) structure as a building block for constructing the complex framework of these potent antibacterial agents. The presence of the fluorine atoms in the final antibiotic structure is crucial for its biological activity, and N-Methyl tetrafluorophthalimide serves as a key precursor for introducing this fluorinated moiety.

Immunomodulatory and Antitumor Properties of Phthalimide Derivatives

The phthalimide scaffold, famously associated with thalidomide, is a cornerstone in the development of compounds with potent immunomodulatory and antitumor effects. Research has expanded to a wide range of phthalimide derivatives, including fluorinated analogues, to enhance efficacy and explore new therapeutic applications.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target in cancer therapy frontiersin.orgresearchgate.net. Phthalimide derivatives, inspired by thalidomide, have been extensively studied for their antiangiogenic properties.

Recent studies have demonstrated that tetrafluorination of the phthalimide moiety can significantly enhance the ability of these compounds to inhibit angiogenesis nih.gov. While thalidomide itself has antiangiogenic effects, certain tetrafluorinated analogues have been shown to be much more potent inhibitors nih.gov. For instance, researchers synthesized four different phthalimide derivatives that lacked chiral carbons and found that all four compounds caused a drastic inhibition of angiogenesis at lower effective concentrations compared to thalidomide in an in vitro 3D microfluidic assay researchgate.netdoaj.org. The most effective of these compounds also retained its anti-angiogenic activity in an in vivo zebrafish embryo model frontiersin.orgresearchgate.net. This highlights the potential of modifying the phthalimide core to develop safer and more potent anti-angiogenic drugs researchgate.netdoaj.org.

Table 1: Antiangiogenic Activity of Selected Phthalimide Derivatives

| Compound Type | Key Findings | Reference |

|---|---|---|

| Achiral Phthalimide Derivatives (C1-C4) | Showed significant reduction of vascular sprouting volume at lower concentrations (0.5 μM for C3 and C4) compared to Thalidomide. | frontiersin.org |

| Tetrafluorinated Thalidomide Analogues | Tetrafluorination of the phthalimide core appeared advantageous for the inhibition of angiogenesis. | nih.gov |

This table is interactive. Click on the headers to sort the data.

A key mechanism behind the immunomodulatory effects of phthalimide derivatives is their ability to regulate the production of cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine involved in a wide range of inflammatory diseases and cancer researchgate.netmdpi.com.

Studies on various N-substituted phthalimide analogues have demonstrated their inhibitory effects on TNF-α production. In one study, N-acylhydrazones derived from phthalimide were synthesized and evaluated for their ability to inhibit TNF-α secretion in stimulated cells researchgate.net. Two compounds, 6b and 9c, were identified as substantially impairing TNF-α secretion and expression, with activity similar to thalidomide researchgate.net. Another study focusing on N-substituted phthalimides revealed a clear structure-activity relationship in their ability to inhibit TNF-α production in the human leukemia cell line THP-1 nih.gov. This modulation of cytokine production is a critical aspect of the therapeutic potential of phthalimide derivatives in treating immune-related disorders and malignancies researchgate.netnih.gov.

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new, more effective phthalimide-based drugs. SAR studies investigate how different chemical modifications to the phthalimide scaffold affect its biological activities, such as antiproliferative and immunomodulatory properties nih.govresearchgate.net.

For TNF-α inhibition, SAR studies have revealed that the nature of the substituent on the nitrogen atom of the phthalimide ring is a critical determinant of activity nih.gov. The hydrophobicity and electronic properties of these substituents can significantly influence the compound's ability to interact with its biological targets nih.gov. In the context of anticancer agents, SAR studies of naphthalimide and phthalimide derivatives have explored how various substitution patterns enhance or reduce biological activity, guiding the design of more potent and selective compounds rjraap.com. For example, computational design and SAR analysis of phthalimide derivatives as TGF-β pathway inhibitors have provided insights into the structural features required for anticancer activity mdpi.com. These studies often combine chemical synthesis with computational modeling to predict and verify the biological effects of novel analogues nih.govmdpi.com.

Table 2: Summary of Structure-Activity Relationship Findings for Phthalimide Derivatives

| Biological Activity | Structural Modification | Effect on Activity | Reference |

|---|---|---|---|

| TNF-α Inhibition | N-substituent on phthalimide ring | Nature and properties of the substituent are critical for inhibitory effect. | nih.gov |

| Antiproliferative/Immunomodulatory | Hybridization with thiazolidinone groups | Resulted in the most promising activity profile for dual action. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthetic Routes to Bioactive Heterocycles

The phthalimide group is a versatile building block in the synthesis of a wide array of bioactive heterocyclic compounds. Its chemical stability and reactivity make it an ideal starting point for constructing complex molecular architectures.

The synthesis of amidines is of great interest due to their prevalence in bioactive compounds nih.govchemrxiv.org. Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing these molecules by combining three or more reagents in a single step nih.govresearchgate.net. While the direct involvement of this compound in multicomponent reactions for synthesizing amidine alcohols is not prominently documented in the reviewed literature, related synthetic strategies highlight the utility of the phthalimide group.

For instance, the Gabriel synthesis, a classic method for preparing primary amines, utilizes phthalimide as a precursor learncbse.inbyjus.com. A modified approach, the Mitsunobu reaction, can couple alcohols and phthalimide to form N-substituted phthalimides, which can then be converted to primary amines nih.gov. These reactions demonstrate the role of the phthalimide moiety as a protected nitrogen source that can be incorporated into molecules starting from alcohols. Although this does not directly describe a multicomponent reaction to form an amidine alcohol, it illustrates the fundamental reactivity of phthalimides with alcohol-containing substrates to create new C-N bonds, a key step in the synthesis of many bioactive nitrogen heterocycles nih.govorganic-chemistry.org.

Applications in Agrochemical Research

The potential utility of this compound analogues in agrochemical research can be inferred from studies on related phthalimide derivatives, which have shown promise as both insecticides and herbicides. The core phthalimide structure is a key component in several commercially successful agrochemicals.

Insecticidal Activity:

Research into phthalimide derivatives has revealed their potential as effective insecticides. For instance, some novel meta-diamide compounds incorporating a phthalimide structure have been designed and synthesized as potential antagonists for the γ-aminobutyric acid (GABA) receptor in insects nih.gov. Electrophysiological studies have confirmed that these compounds can exert their insecticidal effects by targeting these receptors nih.gov. Furthermore, various phthalimide derivatives have demonstrated larvicidal activity against agricultural pests such as Mythimna separata and Plutella xylostella nih.gov.

Studies on other phthalimide derivatives have also shown potent insecticidal activity against pests like the Caribbean fruit fly (Anastrepha suspensa) nih.gov. The mechanism of action for some phthalimide-based insecticides is believed to involve the inhibition of cholinesterase enzymes, a critical component of the insect nervous system. The hydrophobic nature of the phthalimide structure is thought to facilitate its passage across biological barriers in insects nih.gov.

Herbicidal Activity:

Analogues of this compound have also been explored for their herbicidal properties. For example, N-substituted tetrahydrophthalimide derivatives have been shown to exhibit good herbicidal activity nih.gov. The introduction of fluorine-containing groups, such as the trifluoromethylphenoxy group, into various heterocyclic structures has led to the development of compounds with significant herbicidal effects against a range of weeds nih.gov.

The following table summarizes the observed herbicidal activity of a related N-aryl tetrahydrophthalimide derivative against various weed species:

| Weed Species | Common Name | Herbicidal Activity (%) at 150 g/ha |

| Abutilon theophrasti | Velvetleaf | 100 |

| Amaranthus retroflexus | Redroot Pigweed | 100 |

| Eclipta prostrata | False Daisy | >80 |

| Digitaria sanguinalis | Large Crabgrass | >80 |

| Setaria viridis | Green Foxtail | >80 |

This data underscores the potential of the phthalimide scaffold in developing new herbicides. The high degree of fluorination in this compound could potentially enhance such activity, making it a subject of interest for further investigation.

Synthesis of Non-Natural Amino Acids and Nucleotides

The synthesis of non-natural amino acids and nucleotides is a significant area of research, with applications in drug discovery and biotechnology. While there is no direct evidence of this compound being used in these syntheses, the principles of organic synthesis suggest potential, albeit unproven, applications.

Synthesis of Non-Natural Amino Acids:

The development of methods for synthesizing fluorinated amino acids is an active area of research, as the incorporation of fluorine can confer unique properties to peptides and proteins nih.govbohrium.com. Phthalimide derivatives are commonly used in amino acid synthesis, notably in the Gabriel synthesis, which provides a method for converting primary alkyl halides to primary amines.

Theoretically, this compound could be utilized in variations of such synthetic routes. For example, the phthalimide group can serve as a protecting group for the amine functionality during the synthesis of amino acid derivatives. While standard methods for synthesizing N-phthalimide amino acids involve the condensation of phthalic anhydride (B1165640) with an amino acid, the reactivity of a highly fluorinated phthalimide like this compound in these reactions has not been reported sphinxsai.com.

Synthesis of Non-Natural Nucleotides:

The synthesis of fluorinated nucleosides and nucleotides is of great interest due to their potential as antiviral and anticancer agents gla.ac.uk. The introduction of fluorine into the sugar or base moiety of a nucleoside can significantly impact its biological activity and metabolic stability gla.ac.uk.

Currently, the primary methods for synthesizing fluorinated nucleosides involve either the direct fluorination of a pre-existing nucleoside or the coupling of a fluorinated sugar with a nucleobase. There is no literature to suggest that this compound is used as a reagent in these synthetic pathways.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics, are fundamental to predicting the electronic structure, stability, and spectroscopic properties of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org While specific DFT studies focused solely on N-Methyl tetrafluorophthalimide (B2386555) are not prevalent in the reviewed literature, the application of DFT to related phthalimide (B116566) and fluorinated compounds demonstrates its utility. DFT calculations can be employed to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties.

For instance, DFT has been used to study tautomerization mechanisms in heterocyclic compounds by calculating the energies of different isomers and the transition states connecting them. acs.org The B3LYP functional, in conjunction with a basis set like 6-31G(d,p), is commonly used for such optimizations and vibrational mode calculations to confirm the nature of stationary points on the potential energy surface. acs.org Furthermore, DFT is instrumental in calculating reactivity descriptors, such as Fukui functions derived from population analysis, which help in modeling chemical reactivity and site selectivity. acs.org In the context of phthalic anhydride (B1165640), a related compound, DFT has been used to investigate reaction mechanisms, such as pyrolysis, by calculating the activation energies for different bond dissociation pathways. mdpi.com These applications highlight how DFT could be used to explore the reactivity of the N-Methyl tetrafluorophthalimide molecule, including the influence of its fluorinated ring and N-methyl group on its chemical behavior.

Table 1: Example of DFT-Calculated Energy Data for a Reaction Pathway (Note: Data is for the pyrolysis of Trimethylsilyl (B98337) methyl phthalate (B1215562), illustrating the type of data DFT can provide.)

| Parameter | Value (kcal/mol) |

| Activation Energy (Path 1: Si-O dissociation) | 50.38 |

| Activation Energy (Path 2: C-O dissociation) | 85.86 |

| Reaction Energy (Path 1) | -2.32 |

This table illustrates how DFT can be used to compare the feasibility of different reaction mechanisms by calculating their respective energy barriers. mdpi.com

The photophysical properties of a molecule, such as its absorption and fluorescence behavior, are governed by its excited-state electronic structure. Time-Dependent Density Functional Theory (TDDFT) is a primary computational tool for exploring these excited states. rsc.org Studies on related fluorescent molecules, such as pteridine-based guanine (B1146940) analogs, have utilized TDDFT to calculate transition energies, oscillator strengths, and the dipole moments of the ground and excited states. rsc.org

These calculations provide insight into how the charge distribution within a molecule changes upon photoexcitation. rsc.org This information is crucial for understanding solvatochromism (the change in color with solvent polarity) and the influence of the molecular environment on fluorescence. rsc.org Experimental techniques like Stark spectroscopy can measure properties such as the difference dipole moment (Δμ) and difference polarizability (TrΔα) between the ground and excited states, and TDDFT calculations are vital for interpreting these results and assigning them within the molecular frame. rsc.org Although specific research on this compound is limited, these methods could be applied to predict its photophysical properties, which would be relevant for applications in probes, sensors, or optical materials. rsc.org

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular systems. This approach is particularly valuable for predicting the bulk properties and morphology of materials.

While polymers specifically derived from this compound are not extensively documented in simulation studies, MD simulations are a cornerstone for predicting the morphology of related fluorinated polyimides and phthalimide-based polymers. researchgate.netresearchgate.net These simulations are used to construct amorphous polymer models and analyze their resulting structures, such as the fractional free volume (FFV), pore size distribution, and polymer chain packing. researchgate.netrsc.org

Reactive molecular dynamics (ReaxFF MD) simulations, for example, have been used to investigate the degradation mechanisms of fluorinated polyimides, revealing how factors like fluorine content influence chemical stability. researchgate.net For polymers intended for gas separation membranes, MD simulations are used to model the microstructure, free volume, and cavity sizes to correlate these structural features with gas transport properties like permeability and selectivity. researchgate.netrsc.org Coarse-grained (CG) MD simulations offer a computationally efficient way to model larger systems and longer timescales, enabling the prediction of physical properties like density and glass transition temperature. acs.org The insights from these simulations are critical for the rational design of new polymers with tailored properties, such as high thermal stability, low dielectric constants, or specific microporous structures for adsorption and separation applications. researchgate.netrsc.orgnih.gov

Mechanistic Modeling and Reaction Pathway Analysis

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and improving yields. Mechanistic modeling and reaction pathway analysis use computational methods to map out the energetic landscape of a reaction.

A known synthesis route for this compound involves the fluorination of 3,4,5,6-tetrachloro-N-methylphthalimide using a fluoride (B91410) salt like potassium fluoride in a solvent such as DMSO. acs.org While this process is established, detailed mechanistic modeling could provide deeper insights. Computational studies on similar reactions, such as the conversion of trimethylsilyl methyl phthalate to phthalic anhydride, have used DFT to compare different potential pathways, for example, by calculating the activation energies for Si-O versus C-O bond dissociation. mdpi.com By identifying the transition state structures and calculating the energy barriers for each step, a preferred reaction pathway can be determined. mdpi.com Furthermore, analysis of the reaction intermediates, sometimes aided by isolation and characterization using techniques like NMR and X-ray crystallography, provides factual validation for proposed mechanisms. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can then confirm that an identified transition state correctly connects the reactants and products along the modeled pathway. mdpi.com Applying these computational approaches to the synthesis of this compound could help refine the process, for instance, by clarifying the role of the phase transfer catalyst or the sequence of fluorine-chlorine exchange.

In Silico Pharmacophore Analysis and Molecular Docking

The phthalimide scaffold is a recognized structural motif in medicinal chemistry, forming the core of many biologically active compounds. researchgate.net In silico techniques like pharmacophore analysis and molecular docking are essential tools in modern drug discovery for evaluating the potential of new compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a target protein or receptor. Numerous studies have applied these techniques to various phthalimide derivatives to explore their potential as antimicrobial, antitubercular, or anticancer agents. researchgate.netnih.gov For example, docking simulations of phthalimide–pyrimidine hybrids have been used to show how these molecules might interact with key amino acids in the catalytic site of the mycobacterial InhA enzyme. nih.gov Similarly, docking studies on novel phthalimide derivatives bearing a 1,2,3-triazole unit have been used to estimate their binding energy and inhibitory potential against SARS-CoV-2 proteins. Although this compound has not been the specific subject of such public studies, its structure could be readily evaluated using these in silico methods to screen for potential interactions with a wide range of biological targets, providing a first step in assessing its pharmacological potential.

Table 2: Example of Molecular Docking Results for Phthalimide Derivatives against SARS-CoV-2 Protein (Note: Data is for novel phthalimide-1,2,3-triazole derivatives, illustrating the type of data generated from docking studies.)

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (K_i) (µM) |

| Reference | -6.18 | 29.32 |

| Compound 9a | -9.70 | 0.077 |

| Compound 8a | -8.51 | 0.54 |

| Compound 9c | -8.11 | 1.15 |

This table demonstrates how molecular docking can rank potential drug candidates by estimating their binding affinity to a biological target. A lower binding energy suggests a stronger interaction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl tetrafluorophthalimide derivatives, and how can reaction conditions be optimized?

- The potassium salt of tetrafluorophthalimide can be synthesized by reacting the amide with potassium hydride (KH, 35 wt%) in dry tetrahydrofuran (THF) under inert conditions (e.g., argon atmosphere). Reaction monitoring via thin-layer chromatography (TLC) is critical to track progress . For derivatives like LASSBio-1439, fluorination is achieved by substituting hydrogen atoms on the phthalimide ring with fluorine, often using fluorinating agents under controlled temperatures. Purification via column chromatography or trituration with diethyl ether is recommended to isolate products .

Q. How does fluorination of the phthalimide ring influence biological activity in anti-inflammatory models?

- Tetrafluorination significantly enhances anti-TNF-α activity and in vivo anti-inflammatory efficacy. For example, LASSBio-1439 (a tetrafluorophthalimide derivative) demonstrated 32% inhibition of neutrophil infiltration and 37% inhibition of TNF-α production in murine pulmonary inflammation models at 50 mg/kg (oral), whereas non-fluorinated analogs showed no activity at the same dose. This highlights the necessity of fluorination for optimizing pharmacodynamic profiles .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity.

- X-ray Crystallography : For structural elucidation (see Supplementary Information in for protocols).

- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability under varying pH/temperature conditions.

- Electrochemical Analysis : Cyclic voltammetry to evaluate redox behavior, particularly for derivatives with electron-withdrawing groups (e.g., fluorine) .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of this compound derivatives?

- Density Functional Theory (DFT) calculations can predict HOMO-LUMO gaps and correlate them with experimental oxidation potentials (Eₒₓ). For example, N-methyl derivatives with tetrafluorophthalimide show lower Eₕₒₘ₀ (indicating easier electron removal) compared to non-fluorinated analogs, aligning with enhanced bioactivity. Computational tools like PEP-FOLD and AlphaFold2 aid in predicting molecular interactions with biological targets .

Q. What experimental strategies address contradictions in data between in vitro and in vivo studies for fluorinated phthalimides?

- Discrepancies may arise from metabolic stability or bioavailability differences. To resolve these:

- Metabolite Identification : Hydrolysis of LASSBio-1439 generates active metabolites (e.g., LASSBio-1454), which should be quantified via LC-MS in plasma/tissue samples .

- Dose-Response Studies : Test higher oral doses or alternative administration routes (e.g., intraperitoneal) to bridge efficacy gaps.

- Tissue Distribution Analysis : Use radiolabeled compounds to track biodistribution and target engagement .

Q. What hazard mitigation protocols are critical during large-scale synthesis of fluorinated phthalimides?

- Conduct a pre-experiment risk assessment per ACS guidelines, focusing on:

- Toxicity : Fluorinating agents (e.g., AgF) and solvents (e.g., carbon disulfide) require fume hoods and personal protective equipment (PPE).

- Reactivity : Tert-butyl hypochlorite and KH are moisture-sensitive; use Schlenk lines for moisture-free reactions.

- Waste Management : Neutralize acidic/byproduct gases (e.g., HF) with calcium carbonate traps .

Q. How do solvent selection and formulation impact the stability of this compound derivatives?

- Avoid dimethylformamide (DMF) due to residual solvent risks; instead, use acetonitrile or THF for reactions. Post-synthesis, lyophilization in aqueous buffers (pH 7.4) ensures stability. For long-term storage, derivatives should be kept under argon at -20°C to prevent hydrolysis .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data in fluorinated phthalimides?

- Use multivariate regression to correlate substituent effects (e.g., fluorine position, N-methylation) with bioactivity. For example, in LASSBio-1439, para-fluorination on the phthalimide ring contributed most to TNF-α inhibition (R² = 0.89 in murine models). Pair this with principal component analysis (PCA) to identify dominant physicochemical properties (e.g., logP, polar surface area) .

Q. How can electrochemical data inform the design of redox-active this compound compounds?

- Cyclic voltammetry reveals oxidation potentials (Eₒₓ) linked to HOMO energies. For instance, N-methyl derivatives with tetrafluorophthalimide exhibit Eₒₓ ≈ 1.2 V (vs. Ag/AgCl), indicating suitability as electron-deficient motifs in catalyst design or pro-drug activation. Correlate Eₒₓ with computational Eₕₒₘ₀ values to validate predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。